molecular formula C13H10FNO3 B6389642 6-(3-Fluoro-4-methoxyphenyl)picolinic acid CAS No. 479225-27-9

6-(3-Fluoro-4-methoxyphenyl)picolinic acid

Cat. No.: B6389642
CAS No.: 479225-27-9
M. Wt: 247.22 g/mol
InChI Key: MWWKRDMZEWAKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluoro-4-methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H10FNO3 It is a derivative of picolinic acid, where the phenyl ring is substituted with a fluoro and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluoro-4-methoxyphenyl)picolinic acid typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to achieve the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-4-methoxyphenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(3-Fluoro-4-methoxyphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-4-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Fluoro-3-methoxyphenyl)picolinic acid
  • 6-(3-Fluoro-4-methylphenyl)picolinic acid
  • 6-(4-Methoxyphenyl)picolinic acid

Uniqueness

6-(3-Fluoro-4-methoxyphenyl)picolinic acid is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs. The presence of both electron-donating and electron-withdrawing groups influences its behavior in various chemical reactions and applications.

Properties

IUPAC Name

6-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-6-5-8(7-9(12)14)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWKRDMZEWAKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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